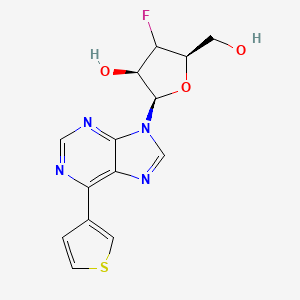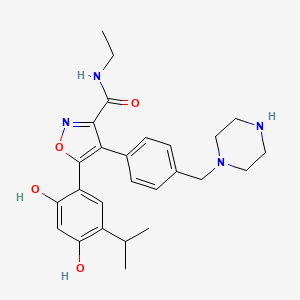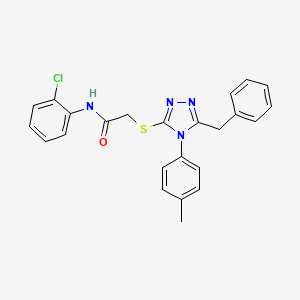
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.
Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
Wirkmechanismus
The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C4H8O4 |
|---|---|
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
(2S,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |
InChI-Schlüssel |
YTBSYETUWUMLBZ-IFJJVGSYSA-N |
Isomerische SMILES |
C([C@H]([13C@@H](C=O)O)O)O |
Kanonische SMILES |
C(C(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)





![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)






